4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
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Overview
Description
5-Methyl-2’-deoxycytidine is a nucleoside analogue that plays a significant role in the epigenetic regulation of gene expression. It is a derivative of 2’-deoxycytidine, where a methyl group is added to the fifth carbon of the cytosine ring. This compound is involved in DNA methylation, a crucial process for gene expression regulation, chromatin structure maintenance, and genomic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-deoxycytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 5-Methyl-2’-deoxycytidine often employs large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2’-deoxycytidine undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Substitution: Nucleophilic reagents like hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation Products: 5-Hydroxymethyl-2’-deoxycytidine, 5-formyl-2’-deoxycytidine, and 5-carboxyl-2’-deoxycytidine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-2’-deoxycytidine has a wide range of applications in scientific research:
Mechanism of Action
5-Methyl-2’-deoxycytidine exerts its effects primarily through DNA methylation. It acts as a substrate for DNA methyltransferases, which add a methyl group to the cytosine ring, leading to gene silencing or activation depending on the context. The methylation process affects chromatin structure and gene expression by recruiting proteins that recognize methylated DNA and modify histones .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxymethyl-2’-deoxycytidine
- 5-Formyl-2’-deoxycytidine
- 5-Carboxyl-2’-deoxycytidine
- Azacytidine
- Decitabine
Uniqueness
5-Methyl-2’-deoxycytidine is unique due to its specific role in DNA methylation and its ability to act as a marker for epigenetic modifications. Unlike its oxidized derivatives, which are involved in demethylation processes, 5-Methyl-2’-deoxycytidine is primarily associated with the addition of methyl groups to DNA .
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCHPKXVUGJYGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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